molecular formula C14H17O4 B2492807 (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid CAS No. 245323-38-0

(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid

Cat. No.: B2492807
CAS No.: 245323-38-0
M. Wt: 249.287
InChI Key: ICZBQHPMSPTRJO-NSHDSACASA-N
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Description

(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid is a chiral compound with a tert-butoxy group, a phenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method is to start with commercially available tert-butyloxycarbonyl-protected amino acids and use them as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide can enhance amide formation in the Boc-protected amino acids without the addition of a base, giving satisfactory yields in a short time .

Industrial Production Methods

Industrial production methods for this compound may involve high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid. This method has been shown to have low viscosity, high thermal stability, and beneficial effects on product purity and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid can undergo various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium tert-butoxide (KOtBu), which is widely employed in organic synthesis to mediate the construction of C–C, C–O, C–N, and C–S bonds . The use of KOtBu offers advantages in terms of environmental congruence and economic cost.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of KOtBu can lead to the formation of various C–C, C–O, C–N, and C–S bonds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the tert-butoxy group provides stability and reactivity that is advantageous in various synthetic processes .

Properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZBQHPMSPTRJO-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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